3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide
Overview
Description
3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide is an organic compound with the molecular formula C14H11Cl2NO2S and a molecular weight of 328.21 g/mol . This compound is characterized by its unique dibenzo[c,f][1,2]thiazepine structure, which includes two chlorine atoms and a methyl group. It is primarily used as an intermediate in the synthesis of various pharmaceuticals, including Tianeptine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide typically involves multiple steps. One common method starts with the chlorination of a suitable dibenzo[c,f][1,2]thiazepine precursor. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding thiazepine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, room temperature to 50°C.
Reduction: LiAlH4, ether solvents, low temperatures (0-10°C).
Substitution: NaOCH3, KOtBu, polar aprotic solvents, moderate temperatures (25-60°C).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazepine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein binding due to its unique structural properties.
Medicine: It is a precursor in the synthesis of Tianeptine, an antidepressant that modulates serotonin uptake.
Industry: The compound is utilized in the production of various fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide involves its interaction with molecular targets such as enzymes and receptors. In the case of its derivative, Tianeptine, the compound modulates the reuptake of serotonin in the brain, thereby exerting its antidepressant effects. The pathways involved include the serotonin transporter (SERT) and various intracellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine: Lacks the 5,5-dioxide functionality.
6,11-Dihydro-6-methyldibenzo[c,f][1,2]thiazepine: Lacks the chlorine atoms.
3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide: Similar structure but with different substituents.
Uniqueness
The presence of both chlorine atoms and the 5,5-dioxide functionality in this compound imparts unique chemical properties, such as increased reactivity and specific binding affinities, making it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
3,11-dichloro-6-methyl-11H-benzo[c][2,1]benzothiazepine 5,5-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2S/c1-17-12-5-3-2-4-10(12)14(16)11-7-6-9(15)8-13(11)20(17,18)19/h2-8,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHICZIHQHGRZLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949471 | |
Record name | 3,11-Dichloro-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10949471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26638-66-4 | |
Record name | Dibenzo[c,f][1,2]thiazepine, 3,11-dichloro-6,11-dihydro-6-methyl-, 5,5-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26638-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,11-Dichloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepine 5,5-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026638664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,11-Dichloro-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10949471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,11-dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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